molecular formula C29H31N3O3 B2699650 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 932470-51-4

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2699650
CAS No.: 932470-51-4
M. Wt: 469.585
InChI Key: WKKJGAYSKYKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Quinoline-Based Drug Discovery

Quinoline derivatives have been integral to medicinal chemistry since the isolation of quinine from cinchona bark in 1820. Quinine, a natural alkaloid, served as the primary antimalarial agent for centuries before the synthesis of chloroquine in 1934. Chloroquine, a 4-aminoquinoline, revolutionized malaria treatment due to its efficacy and low toxicity. However, the emergence of chloroquine-resistant Plasmodium falciparum strains in the 1950s necessitated the development of novel derivatives, such as mefloquine and halofantrine.

The structural modification of quinoline scaffolds accelerated during the mid-20th century, driven by advancements in organic synthesis. For instance, the introduction of the 8-aminoquinoline primaquine in the 1950s addressed the limitations of earlier antimalarials by targeting hypnozoites of Plasmodium vivax. These innovations underscored the adaptability of the quinoline core, paving the way for derivatives like 2-oxo-1,2-dihydroquinoline.

Significance of the 2-Oxo-1,2-Dihydroquinoline Scaffold in Modern Therapeutics

The 2-oxo-1,2-dihydroquinoline scaffold is distinguished by its fused bicyclic structure, which incorporates a ketone group at the 2-position. This moiety enhances hydrogen-bonding interactions with biological targets, improving binding affinity and selectivity. For example, the 2-oxo group in laquinimod, a 3-quinolinecarboxamide derivative, facilitates interactions with immune-modulating proteins, making it effective in autoimmune disorders.

The scaffold’s versatility is further exemplified by its ability to accommodate diverse functional groups. Substituents at the 3-, 4-, and 8-positions modulate pharmacokinetic properties and target engagement. A 2024 study demonstrated that 8-substituted 3,4-dihydroquinolinones exhibit potent dopamine D2 receptor antagonism, highlighting their potential as atypical antipsychotics.

Table 1: Therapeutic Applications of Select 2-Oxo-1,2-Dihydroquinoline Derivatives

Compound Functional Groups Therapeutic Area
Laquinimod 3-Carboxamide Autoimmune disorders
Halofantrine Phenanthrene substitution Antimalarial
8-Substituted dihydroquinolinones 8-Aryl groups Schizophrenia

Research Trajectory of Functionalized Quinoline Derivatives

Functionalization of the quinoline core has focused on optimizing electronic and steric properties. The introduction of methoxy groups, as seen in 7-methoxy-2-oxo-1,2-dihydroquinoline derivatives, enhances metabolic stability by reducing oxidative degradation. Similarly, N-alkylation at the 1-position improves solubility, as demonstrated in the acetamide side chain of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide.

Recent work has explored the addition of aromatic amines at the 3-position. For instance, the incorporation of a 4-ethylphenylaminomethyl group in the target compound may facilitate π-π stacking interactions with hydrophobic enzyme pockets. These modifications align with broader trends in fragment-based drug design, where modular synthesis enables rapid optimization of lead compounds.

Current Research Paradigms in 2-Oxo-1,2-Dihydroquinoline Chemistry

Contemporary studies prioritize combinatorial chemistry and computational modeling to expand the chemical space of 2-oxo-1,2-dihydroquinolines. A 2025 report detailed the synthesis of five novel derivatives with three points of diversity, enabling high-throughput screening against cancer and infectious disease targets. Molecular dynamics simulations have further elucidated the role of the 2-oxo group in stabilizing ligand-receptor complexes, informing rational drug design.

Another paradigm involves hybrid molecules that combine the 2-oxo-1,2-dihydroquinoline scaffold with pharmacophores from other drug classes. For example, coupling the scaffold with benzamide moieties has yielded dual-acting compounds with anti-inflammatory and antiproliferative activities. Such innovations underscore the scaffold’s enduring relevance in addressing unmet medical needs.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-4-21-9-12-25(13-10-21)30-18-24-15-23-11-14-26(35-3)16-27(23)32(29(24)34)19-28(33)31-17-22-7-5-20(2)6-8-22/h5-16,30H,4,17-19H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKJGAYSKYKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline intermediate, followed by the introduction of the ethylphenyl and methylphenyl groups through various organic reactions such as amination and acylation. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form a dihydroquinoline derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Molecular Weight Key References
Target Compound Quinolinone 7-methoxy, 3-{[(4-ethylphenyl)amino]methyl}, N-[(4-methylphenyl)methyl] ~493.5 g/mol*
2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Quinolinone 7-methoxy, 3-{[(4-methylphenyl)amino]methyl}, N-[3-(trifluoromethyl)phenyl] 511.5 g/mol
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinolinone 6-chloro, 4-phenyl, 3-sulfanyl, N-(4-methylphenyl) 434.94 g/mol
N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide (Compound 5) Phenylacetamide 3,4-diaminophenoxy, 2-methylphenyl ~299.3 g/mol

*Estimated based on molecular formula.

Key Observations :

  • Substituent Impact on Bioactivity: The 7-methoxy group in the target compound and its analog may enhance metabolic stability compared to non-methoxy derivatives (e.g., compound 5 in ). The 3-aminomethyl substituent in the target compound likely improves solubility and target engagement via hydrogen bonding, similar to sulfanyl-containing analogs .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the analog from increases lipophilicity and may influence receptor binding affinity compared to the target compound’s 4-methylphenylmethyl group.
Computational Similarity and Activity Landscape
  • Tanimoto Coefficient Analysis: Using methods described in , the target compound’s similarity to SAHA (a histone deacetylase inhibitor) or other epigenetic modulators could be quantified. For example, aglaithioduline showed ~70% similarity to SAHA in , implying that the target compound’s quinolinone core might align with kinase or HDAC targets.
  • Activity Cliffs: Structural analogs with minor modifications (e.g., chloro vs. methoxy substituents) may exhibit significant potency differences, as noted in activity landscape studies .

Research Findings and Pharmacological Implications

Cytotoxic and Anticancer Potential
  • Quinolinone derivatives (e.g., ) often exhibit cytotoxic activity. The target compound’s 7-methoxy group may reduce oxidative metabolism, prolonging half-life compared to non-substituted analogs.
  • SAR Insights : The 4-ethylphenyl group in the target compound could enhance membrane permeability relative to smaller alkyl chains, as seen in .
Target Prediction and Binding Modes
  • Kinase Inhibition: Quinolinone scaffolds are prevalent in kinase inhibitors (e.g., EGFR, VEGFR). The acetamide side chain may mimic ATP-binding pocket interactions, similar to compound 7 in .
  • Epigenetic Targets: The aminomethyl group could engage histone deacetylases (HDACs) or bromodomains, analogous to SAHA-like compounds .

Biological Activity

The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 893785-05-2) is a complex organic molecule belonging to the quinoline family. Its structure includes various functional groups that suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N3O3C_{27}H_{26}N_{3}O_{3} with a molecular weight of 459.5 g/mol. The compound features a quinoline core, which is known for diverse biological activities, and is further functionalized with methoxy and ethylphenyl groups.

PropertyValue
Molecular FormulaC27H26N3O3C_{27}H_{26}N_{3}O_{3}
Molecular Weight459.5 g/mol
CAS Number893785-05-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially leading to anticancer effects by disrupting cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways that are crucial for cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antimicrobial properties, which could be explored further for this specific structure.

Research Findings

Recent studies have investigated the biological effects of related quinoline derivatives, providing insights into the potential activities of our compound:

  • Anticancer Activity : A study highlighted that quinoline derivatives can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds that share structural similarities with our target have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. These studies indicate that modifications in the quinoline structure can enhance neuroprotective effects through antioxidant mechanisms .
  • Antimicrobial Properties : Compounds in the quinoline class have demonstrated potent antimicrobial activity against both bacterial and fungal strains, suggesting that our compound may also possess similar properties .

Case Studies

Several case studies illustrate the biological relevance of compounds structurally related to this compound:

  • Study on Quinoline Derivatives : A comparative analysis was conducted on various quinoline derivatives' effects on cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that modifications in the side chains significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease demonstrated that certain quinoline derivatives improved cognitive functions and reduced amyloid plaque formation .

Q & A

Q. What are the standard synthetic protocols for preparing quinolinone-acetamide derivatives, and how can they be adapted for this compound?

  • Methodological Answer : A typical synthesis involves coupling intermediates via nucleophilic substitution or condensation. For example, chloroacetylated intermediates can react with amine-bearing moieties under basic conditions (e.g., K₂CO₃ in DMF) at room temperature, monitored by TLC for completion . Purification often employs column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate). Adapting this to the target compound would require synthesizing the 7-methoxy-2-oxo-1,2-dihydroquinoline core, followed by functionalization with (4-ethylphenyl)aminomethyl and (4-methylbenzyl)acetamide groups.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer : 1H/13C NMR and LC-MS are essential. Key NMR signals include:
  • Quinolinone core : Aromatic protons (δ 6.8–8.0 ppm), methoxy group (δ ~3.8 ppm), and oxo group (carbonyl at δ ~165–175 ppm).
  • Acetamide moiety : N–CH₂–CO resonance (δ ~3.3–4.1 ppm for CH₂; δ ~170 ppm for carbonyl).
  • Substituted phenyl groups : Ethyl/methyl substituents (δ 1.2–1.5 ppm for CH₃; δ ~2.6 ppm for CH₂ in ethyl) .
    LC-MS (ESI/APCI) should confirm molecular weight (e.g., [M+H]+ and isotopic patterns).

Q. What preliminary toxicity screening models are recommended for assessing safety in vivo?

  • Methodological Answer : Acute toxicity studies in rodents (e.g., Wistar albino mice) following OECD guidelines (dose ranges: 50–2000 mg/kg). Parameters include mortality, organ weight, and histopathology. Subacute studies (14–28 days) evaluate hematological, hepatic, and renal biomarkers. Hypoglycemic or neurotoxic activity (if suspected) requires glucose tolerance tests or behavioral assays .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during multi-step syntheses of structurally complex acetamides?

  • Methodological Answer :
  • Stepwise analysis : Identify rate-limiting steps via kinetic studies (e.g., monitoring intermediates by HPLC).
  • Catalysis : Palladium-based catalysts (e.g., for coupling aryl halides) or phase-transfer agents (e.g., TBAB) may improve efficiency .
  • Solvent optimization : Switch polar aprotic solvents (DMF, DMSO) to enhance solubility or reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved when characterizing novel derivatives?

  • Methodological Answer :
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-methylphenyl-substituted acetamides) .
  • 2D NMR : Use HSQC, HMBC, and COSY to assign ambiguous signals (e.g., overlapping aromatic protons).
  • X-ray crystallography : Resolve absolute configuration and confirm substituent positioning .
  • Computational validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What strategies are effective for improving the metabolic stability of quinolinone-acetamide derivatives in preclinical studies?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance (e.g., ortho-substituents) to block cytochrome P450 oxidation.
  • Prodrug design : Mask polar groups (e.g., esterify acetamide) to enhance bioavailability.
  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots. Pair with LC-MS/MS metabolite profiling .

Q. How can researchers reconcile discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin).
  • Control for purity : Confirm compound integrity via HPLC (>95% purity) before testing.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.
  • Meta-analysis : Compare datasets using platforms like PubChem BioAssay to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.